(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid is utilized in the synthesis and chemical modification of various compounds. It serves as a crucial intermediate in the preparation of thiazole-carboxylic acid derivatives, demonstrating its versatility in synthetic chemistry. For instance, it has been used to achieve high yields in the synthesis of 2‐(9H‐Fluoren‐9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), obtained from potassium thiocyanate (K. Le & R. Goodnow, 2004).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from this compound, is extensively used for the protection of hydroxy groups in the synthesis of complex molecules. This protection strategy is compatible with a wide array of acid- and base-labile protecting groups, offering a convenient method for the removal of the Fmoc group by the action of triethylamine in dry pyridine solution. This technique is crucial in the synthesis of peptides and nucleic acids, where selective deprotection is required (C. Gioeli & J. Chattopadhyaya, 1982).
Structural and Conformational Studies
The compound also finds application in structural and conformational studies of organic molecules. For example, it has been used to study the intramolecular hydrogen bonding and stacking interactions in 9-oxo-9H-fluorene-1-carboxylic acid. These studies provide valuable insights into the molecular conformation and intermolecular interactions critical for designing new materials and drugs (Marie L. Coté, R. Lalancette, & H. W. Thompson, 1996).
Photocatalysis
Additionally, derivatives of this compound are utilized in photocatalysis. The compounds act as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic approach enables the preparation of a wide range of benzylic amines and ethers under mild conditions, showcasing the potential of these derivatives in facilitating light-driven organic transformations (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).
Properties
IUPAC Name |
(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-23(2)20(12-13-24(23,3)21(26)27)25-22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,28)(H,26,27)/t20-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISZXWLHINXKRG-RDPSFJRHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.